molecular formula C12H14BF2NO4 B1426022 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1451391-10-8

2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1426022
M. Wt: 285.05 g/mol
InChI Key: ROUNPYXYPTVUGB-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely an organic compound containing a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a 2,6-difluoro-3-nitrophenyl group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The 2,6-difluoro-3-nitrophenyl group is an aromatic ring with fluorine and nitro substituents, which can influence the reactivity and properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic ring and the boronic ester group. The presence of the nitro and fluoro substituents on the aromatic ring could influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atoms could increase the compound’s stability and influence its reactivity .

Scientific Research Applications

Synthesis and Material Applications

A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including a compound structurally related to 2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was synthesized for potential use in Liquid Crystal Display (LCD) technology and as intermediates for conjugated polyene materials. These derivatives also show promise for therapeutic applications in neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Polymerization Processes

The Suzuki-Miyaura coupling polymerization of 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a structurally similar compound, was investigated for its use in the precision synthesis of poly(3-hexylthiophene). This process is notable for producing polymers with a narrow molecular weight distribution and almost perfect head-to-tail regioregularity (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

Chemical Synthesis and Molecular Structure Analysis

2-Mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, structurally similar to the compound , have been synthesized. Their molecular structures and inhibitory activity against serine proteases like thrombin were studied, showing the potential of these compounds in medicinal chemistry and biochemistry (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).

Electronic and Optical Properties

Research on the electrochemical properties and reactions of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, contributes to understanding the electronic properties and potential applications of these compounds in electrochemistry and material science (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising reactivity or biological activity, it could be studied further for potential use in organic synthesis or as a pharmaceutical compound .

properties

IUPAC Name

2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)9-7(14)5-6-8(10(9)15)16(17)18/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUNPYXYPTVUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148986
Record name 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1451391-10-8
Record name 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2,6-difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,6-Difluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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